4-(Ethylthio)-4'-iodobenzophenone 4-(Ethylthio)-4'-iodobenzophenone
Brand Name: Vulcanchem
CAS No.: 951885-56-6
VCID: VC2282320
InChI: InChI=1S/C15H13IOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3
SMILES: CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Molecular Formula: C15H13IOS
Molecular Weight: 368.2 g/mol

4-(Ethylthio)-4'-iodobenzophenone

CAS No.: 951885-56-6

Cat. No.: VC2282320

Molecular Formula: C15H13IOS

Molecular Weight: 368.2 g/mol

* For research use only. Not for human or veterinary use.

4-(Ethylthio)-4'-iodobenzophenone - 951885-56-6

Specification

CAS No. 951885-56-6
Molecular Formula C15H13IOS
Molecular Weight 368.2 g/mol
IUPAC Name (4-ethylsulfanylphenyl)-(4-iodophenyl)methanone
Standard InChI InChI=1S/C15H13IOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3
Standard InChI Key TYDZTCCHLQMVIG-UHFFFAOYSA-N
SMILES CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Canonical SMILES CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I

Introduction

Chemical Identity and Basic Properties

4-(Ethylthio)-4'-iodobenzophenone is a substituted benzophenone with the molecular formula C15H13IOS and a molecular weight of 368.23 g/mol . Its structure consists of a benzophenone core (two phenyl rings connected by a carbonyl group) with two key substituents: an ethylthio (-SC2H5) group at the para position of one phenyl ring and an iodo (-I) group at the para position of the other phenyl ring. The compound is also known by its IUPAC name 4-(ethylthio)phenylmethanone .

The CAS registry number for 4-(Ethylthio)-4'-iodobenzophenone is 951885-56-6, which distinguishes it from the related isomer 4-(Ethylthio)-3'-iodobenzophenone (CAS: 951885-53-3) . The latter has the iodo group at the meta position rather than the para position of the second phenyl ring, resulting in different chemical and physical properties.

Structural Comparison with Related Compounds

The basic benzophenone structure serves as a versatile scaffold for numerous derivatives. For comparison, the simpler 4-Iodobenzophenone (CAS: 6136-66-9) has a molecular formula of C13H9IO and a molecular weight of 308.11 g/mol . The addition of the ethylthio group in 4-(Ethylthio)-4'-iodobenzophenone increases the molecular weight and introduces sulfur-based reactivity to the molecule.

Physical and Chemical Properties

The physical properties of 4-(Ethylthio)-4'-iodobenzophenone can be partially extrapolated from data available on similar compounds. While specific data for this exact compound is limited in the provided sources, comparable benzophenone derivatives offer insight into its likely properties.

Physical State and Appearance

4-(Ethylthio)-4'-iodobenzophenone is typically a crystalline solid at room temperature. Its appearance is likely similar to other benzophenone derivatives, which are often white to pale yellow crystalline solids.

Melting and Boiling Points

Based on the related compound 4-Iodobenzophenone, which has a melting point of 97-99°C and a predicted boiling point of 366.6±25.0°C , 4-(Ethylthio)-4'-iodobenzophenone would be expected to have a higher melting and boiling point due to its increased molecular weight and additional substituent.

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic properties that could be used for identification:

  • IR spectroscopy would show a strong carbonyl (C=O) stretch around 1650 cm⁻¹

  • UV-Vis absorption would likely show peaks associated with the benzophenone chromophore and the effects of the iodo and ethylthio substituents

  • NMR spectroscopy would reveal signals for aromatic protons, ethyl group protons, and characteristic carbon signals for the carbonyl carbon and carbons connected to iodine and sulfur

Synthesis Methods

The synthesis of 4-(Ethylthio)-4'-iodobenzophenone can be approached through several synthetic routes, adapting methods used for similar benzophenone derivatives.

Cross-Coupling Reactions

One potential synthetic route involves cross-coupling reactions using palladium catalysts. This could involve the reaction between 4-(ethylthio)benzoyl chloride and 4-iodophenylboronic acid or similar starting materials.

Direct Iodination

Another approach might involve the direct iodination of 4-(ethylthio)benzophenone using iodinating agents such as molecular iodine (I₂) with potassium carbonate as a base. This method is similar to the synthesis described for 4'-Iodoacetophenone, which uses iodine and potassium carbonate in acetonitrile at 80°C .

Friedel-Crafts Acylation

A traditional approach to benzophenone synthesis involves Friedel-Crafts acylation reactions. This method could potentially be adapted for the synthesis of 4-(Ethylthio)-4'-iodobenzophenone, starting with appropriately substituted precursors.

Applications and Significance

4-(Ethylthio)-4'-iodobenzophenone has several potential applications across different fields, leveraging the properties of both the benzophenone core and its specific substituents.

Organic Synthesis

As a functionalized benzophenone, this compound serves as a valuable intermediate in organic synthesis. The iodo group provides a reactive site for various cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.), while the ethylthio group offers opportunities for sulfur-based chemistry.

Photochemistry

Benzophenones are known photosensitizers that can undergo hydrogen abstraction reactions upon UV irradiation. The addition of ethylthio and iodo substituents would modify the photochemical properties, potentially enabling specialized applications in photochemical reactions or UV-curing systems.

Comparison with Structural Isomers

Structural Differences and Similarities

The positional isomer 4-(Ethylthio)-3'-iodobenzophenone differs from 4-(Ethylthio)-4'-iodobenzophenone in the position of the iodo substituent (meta vs. para position). This difference can significantly affect the compound's properties, reactivity, and potential applications.

Property4-(Ethylthio)-4'-iodobenzophenone4-(Ethylthio)-3'-iodobenzophenone
CAS Number951885-56-6951885-53-3
Molecular FormulaC15H13IOSC15H13IOS
Molecular Weight368.23 g/mol368.23 g/mol
Iodo PositionPara (4')Meta (3')
IUPAC Name4-(ethylthio)phenylmethanone4-(ethylthio)phenylmethanone

Reactivity Differences

The position of the iodo group affects the electronic distribution in the molecule, which can lead to differences in reactivity. Para-substituted compounds often have different reactivity profiles compared to meta-substituted ones, particularly in reactions involving electron transfer or resonance effects.

Analytical Methods for Identification and Characterization

Chromatographic Methods

Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed to separate and identify 4-(Ethylthio)-4'-iodobenzophenone from related compounds or reaction mixtures.

Spectroscopic Methods

Multiple spectroscopic techniques would be valuable for characterizing this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed structural information

  • Infrared (IR) Spectroscopy: Would show characteristic bands for carbonyl, aromatic, and ethylthio functional groups

  • Mass Spectrometry (MS): Would provide molecular weight confirmation and fragmentation patterns

  • UV-Visible Spectroscopy: Would reveal the electronic transitions characteristic of the conjugated system

X-ray Crystallography

For definitive structural characterization, X-ray crystallography could provide detailed information about bond lengths, angles, and the three-dimensional arrangement of the molecule.

Chemical Reactivity and Transformations

The presence of both iodo and ethylthio substituents makes 4-(Ethylthio)-4'-iodobenzophenone a versatile starting material for further chemical transformations.

Cross-Coupling Reactions

The iodo group is particularly valuable for metal-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Sonogashira coupling with terminal alkynes

  • Heck coupling with alkenes

  • Stille coupling with organostannanes

Sulfur Chemistry

The ethylthio group provides opportunities for various transformations:

  • Oxidation to sulfoxides or sulfones

  • Alkylation or acylation at the sulfur atom

  • Metal-catalyzed C-S bond cleavage reactions

Carbonyl Chemistry

The benzophenone carbonyl group can undergo typical carbonyl reactions:

  • Reduction to secondary alcohols

  • Wittig and related olefination reactions

  • Addition of nucleophiles

Future Research Directions

Research on 4-(Ethylthio)-4'-iodobenzophenone and related compounds could expand in several promising directions:

Biological Activity Screening

Comprehensive screening for potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties, could reveal valuable applications in medicinal chemistry.

Materials Science Applications

Investigation of the compound's potential in materials science, particularly in photochemical applications, photovoltaics, or specialized polymers, could uncover novel uses for this functionalized benzophenone.

Synthetic Methodology Development

Development of more efficient synthetic routes to 4-(Ethylthio)-4'-iodobenzophenone and its derivatives could facilitate further research and potential commercial applications.

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